N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O2S and its molecular weight is 393.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Structurally Diverse Libraries
One research avenue involves generating structurally diverse libraries through alkylation and ring closure reactions. For instance, compounds derived from ketonic Mannich bases have been used as starting materials in alkylation and ring closure reactions, leading to the synthesis of dithiocarbamates, thioethers, and various heterocyclic compounds, demonstrating the versatility of similar structures in organic synthesis (Roman, 2013).
Electrophilic Substitution Reactions
Another research direction focuses on the electrophilic substitution reactions of benzothiazole derivatives. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide through coupling and subsequent reactions leading to electrophilic substitution reactions, highlights the potential of these compounds in further chemical modifications (Aleksandrov & El’chaninov, 2017).
Potential Applications
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting effects against steel in acidic solutions. These studies have found that certain derivatives offer superior stability and higher inhibition efficiencies, highlighting the application of such compounds in protecting metals against corrosion (Hu et al., 2016).
Antimicrobial Activity
Thiazole-based compounds have also been synthesized and investigated for their antimicrobial properties. For instance, a thiazole-based heterocyclic amide demonstrated good antimicrobial activity against a range of microorganisms, suggesting potential applications in the development of new antimicrobial agents (Cakmak et al., 2022).
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S.ClH/c1-13-11-14(2)17-15(12-13)20-19(25-17)22(9-6-8-21(3)4)18(23)16-7-5-10-24-16;/h5,7,10-12H,6,8-9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDLGVQZZOOPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=CO3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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